molecular formula C11H12ClNO B7473408 2-(2-chlorophenyl)-N-cyclopropylacetamide

2-(2-chlorophenyl)-N-cyclopropylacetamide

Cat. No. B7473408
M. Wt: 209.67 g/mol
InChI Key: BMCMUTXJKRHZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-cyclopropylacetamide (CPCA) is a synthetic compound that belongs to the class of cyclopropyl amides. It is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold and pain. CPCA has been extensively studied for its potential therapeutic applications in various conditions, including chronic pain, inflammation, and cancer.

Mechanism of Action

2-(2-chlorophenyl)-N-cyclopropylacetamide is a potent inhibitor of TRPM8 channels, which are involved in the sensation of cold and pain. TRPM8 channels are found on sensory neurons and are activated by cold temperatures and certain chemicals. By inhibiting TRPM8 channels, 2-(2-chlorophenyl)-N-cyclopropylacetamide can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-cyclopropylacetamide has been shown to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. It has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Additionally, 2-(2-chlorophenyl)-N-cyclopropylacetamide has been shown to modulate the activity of other ion channels, including voltage-gated sodium channels and calcium channels.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenyl)-N-cyclopropylacetamide in lab experiments is its potency and specificity as a TRPM8 channel inhibitor. This allows for more precise investigation of the role of TRPM8 channels in various physiological and pathological processes. However, one limitation is that 2-(2-chlorophenyl)-N-cyclopropylacetamide may have off-target effects on other ion channels, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-(2-chlorophenyl)-N-cyclopropylacetamide. One area of interest is the development of more potent and selective TRPM8 channel inhibitors for use in clinical applications. Additionally, further investigation of the anticancer effects of 2-(2-chlorophenyl)-N-cyclopropylacetamide and other TRPM8 channel inhibitors may lead to the development of new cancer therapies. Finally, the role of TRPM8 channels in other physiological processes, such as thermoregulation and cardiovascular function, warrants further investigation.

Synthesis Methods

2-(2-chlorophenyl)-N-cyclopropylacetamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with cyclopropylamine in the presence of a base such as sodium carbonate. The reaction yields 2-(2-chlorophenyl)-N-cyclopropylacetamide as a white crystalline solid with a melting point of 116-118°C.

Scientific Research Applications

2-(2-chlorophenyl)-N-cyclopropylacetamide has been studied extensively for its potential therapeutic applications in various conditions. It has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. 2-(2-chlorophenyl)-N-cyclopropylacetamide has also been investigated for its anti-inflammatory properties in models of acute and chronic inflammation. Additionally, 2-(2-chlorophenyl)-N-cyclopropylacetamide has been studied for its potential anticancer effects, as TRPM8 channels are overexpressed in several types of cancer.

properties

IUPAC Name

2-(2-chlorophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-4-2-1-3-8(10)7-11(14)13-9-5-6-9/h1-4,9H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCMUTXJKRHZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-cyclopropylacetamide

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